Roflumilast Impurity E

説明

Roflumilast Impurity E is a byproduct formed during the synthesis of roflumilast, a selective phosphodiesterase-4 inhibitor used primarily for the treatment of chronic obstructive pulmonary disease (COPD).

準備方法

合成経路と反応条件: ロフルミラスト不純物Eの合成には、いくつかの重要なステップが含まれます。

O-アルキル化: 3,4-ジヒドロキシベンズアルデヒドを、アセトニトリルなどの極性非プロトン性溶媒の存在下でシクロプロピルメチルブロミドと反応させて、3,4-ビス(シクロプロピルメトキシ)ベンズアルデヒドを形成します。.

酸化: 得られた化合物を次いで、亜塩素酸ナトリウムを用いて酸化して、対応する酸を生成します。.

塩素化: 酸は塩素化を受け、所望の中間体を形成します。.

N-アシル化: 最後に、3,5-ジクロロピリジン-4-アミンの中間体とのN-アシル化によって、ロフルミラスト不純物Eが生成されます。.

工業生産方法: ロフルミラスト不純物Eの工業生産は、同様の合成経路に従いますが、より高い収率と純度のために最適化されています。 すべてのステップでアセトニトリルを溶媒として使用することで、より容易な回収と精製が可能になります。 .

反応の種類:

一般的な試薬と条件:

酸化剤: 亜塩素酸ナトリウムは酸化に使用されます。.

主要な製品:

4. 科学研究の応用

ロフルミラスト不純物Eは、主にロフルミラストの合成中の形成と除去の文脈で研究されています。 その存在と特性は、最終的な医薬品製品の純度と有効性を保証するために不可欠です。 . さらに、その形成を理解することは、合成経路の最適化と工業生産プロセスの改善に役立ちます。 .

科学的研究の応用

Roflumilast Impurity E is primarily studied in the context of its formation and removal during the synthesis of roflumilast. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product . Additionally, understanding its formation helps in optimizing synthetic routes and improving industrial production processes .

作用機序

ロフルミラスト不純物Eは、ロフルミラストと同様に、サイクリックAMP(cAMP)の分解に関与する酵素であるホスホジエステラーゼ4を阻害すると考えられています。 この酵素を阻害することにより、この化合物は細胞内のcAMPレベルを上昇させ、さまざまな炎症反応を調節することができます。 .

類似の化合物:

ロフルミラスト: COPDの治療に使用される母体化合物。.

ピクラミラスト: 類似の構造を持つ別のホスホジエステラーゼ4阻害剤。.

ユニークさ: ロフルミラスト不純物Eは、その特定の形成経路と、ロフルミラストの合成における不純物としての役割により、ユニークです。 その存在と特性は、医薬品製造における品質管理に不可欠です。 .

類似化合物との比較

Roflumilast: The parent compound, used for treating COPD.

Piclamilast: Another phosphodiesterase-4 inhibitor with a similar structure.

Uniqueness: Roflumilast Impurity E is unique due to its specific formation pathway and its role as an impurity in the synthesis of roflumilast. Its presence and characterization are essential for quality control in pharmaceutical manufacturing .

生物活性

Roflumilast Impurity E (CAS No. 1391052-76-8) is a significant metabolite associated with the drug roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used primarily for the treatment of chronic obstructive pulmonary disease (COPD). Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, safety profile, and potential therapeutic applications.

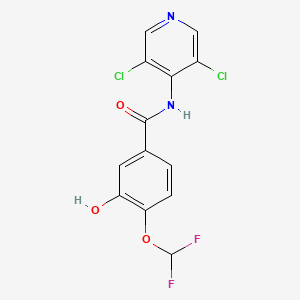

- Molecular Formula : C₁₃H₈Cl₂F₂N₂O₃

- Molecular Weight : 349.12 g/mol

- Structure : The compound features a complex structure that contributes to its biological activity, particularly its role as an acidic component in the pharmacokinetics of roflumilast .

This compound acts primarily as a PDE4 inhibitor, which leads to increased levels of cyclic AMP (cAMP) within cells. This mechanism results in:

- Anti-inflammatory Effects : By inhibiting PDE4, this compound reduces the release of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation in respiratory conditions .

- Bronchodilation : The increase in cAMP levels promotes relaxation of bronchial smooth muscle, enhancing airflow in patients with COPD .

In Vitro Studies

This compound has demonstrated significant biological activity in various in vitro models:

- IC50 Values :

These values indicate a potent anti-inflammatory effect at low concentrations, suggesting its efficacy in managing inflammatory diseases.

Clinical Studies

Clinical trials have assessed the impact of roflumilast on patients with severe COPD:

- REACT Study Findings : In a phase 3-4 trial involving 1945 participants, roflumilast reduced moderate to severe exacerbations by approximately 13.2% compared to placebo (rate ratio RR = 0.868) over one year . This highlights the clinical relevance of this compound as part of roflumilast therapy.

Safety Profile

The safety profile of this compound is critical for its therapeutic use:

- Adverse Events : Common adverse events reported include gastrointestinal issues and weight loss. In the REACT study, adverse events were more frequent in the roflumilast group (67%) compared to placebo (59%) .

- Long-term Safety Concerns : Some studies suggest potential long-term safety concerns regarding weight changes and gastrointestinal side effects, necessitating careful monitoring in clinical settings .

Comparative Analysis with Other PDE4 Inhibitors

| Compound Name | IC50 (µg/L) | Indication | Notable Side Effects |

|---|---|---|---|

| Roflumilast | 0.8 | COPD | Diarrhea, nausea |

| Apremilast | 0.5 | Psoriasis, Psoriatic Arthritis | Headache, nausea |

| Crisaborole | 0.7 | Atopic Dermatitis | Burning sensation |

This table illustrates the comparative potency and side effects of this compound against other PDE4 inhibitors, emphasizing its role in respiratory diseases.

Case Studies

Several case studies provide insights into the practical applications of Roflumilast:

- Case Study on COPD Management : A patient with severe COPD experienced a significant reduction in exacerbations after initiating treatment with roflumilast, corroborating findings from larger clinical trials.

- Long-term Treatment Outcomes : Another case highlighted concerns over weight loss and gastrointestinal discomfort after prolonged use of roflumilast, prompting discussions about patient management strategies.

特性

IUPAC Name |

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F2N2O3/c14-7-4-18-5-8(15)11(7)19-12(21)6-1-2-10(9(20)3-6)22-13(16)17/h1-5,13,20H,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHTYXYJBZYTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162357 | |

| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-76-8 | |

| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,5-DICHLORO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RXV4ND32V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。